7-Tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol This compound features a benzodioxine ring system, which is a benzene ring fused to a 1,4-dioxane ring, and a carbohydrazide functional group
Preparation Methods
The synthesis of 7-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
7-Tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-Tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The benzodioxine ring system may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
7-Tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other similar compounds, such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound has a similar benzodioxine ring system but lacks the tert-butyl and carbohydrazide groups.
3-tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: This compound contains a benzodioxine ring system and a tert-butyl group but has different functional groups compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)8-4-5-9-10(6-8)18-11(7-17-9)12(16)15-14/h4-6,11H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
HGXARPJBJHGIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(O2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.